4-(3,5-Difluorophenyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17694769
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F2N2 |
|---|---|
| Molecular Weight | 198.21 g/mol |
| IUPAC Name | 4-(3,5-difluorophenyl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C10H12F2N2/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(9)13/h1-3,9-10,14H,4-5,13H2 |
| Standard InChI Key | FYBQFHJIWWIAHL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1)N)C2=CC(=CC(=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(3,5-Difluorophenyl)pyrrolidin-3-amine (IUPAC name: 4-(3,5-difluorophenyl)pyrrolidin-3-amine) features a five-membered pyrrolidine ring with two distinct substituents: a 3,5-difluorophenyl group at the 4-position and an amine group at the 3-position. The fluorine atoms on the aromatic ring enhance electronegativity and metabolic stability, while the pyrrolidine scaffold contributes to conformational rigidity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂F₂N₂ | |
| Molecular Weight | 198.21 g/mol | |
| Canonical SMILES | C1C(C(CN1)N)C2=CC(=CC(=C2)F)F | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 49.8 Ų |
The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(3,5-Difluorophenyl)pyrrolidin-3-amine involves multi-step processes emphasizing enantioselectivity and functional group compatibility. A representative pathway, adapted from patent literature , proceeds as follows:
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Pyrrolidone Protection: Pyrrolidone reacts with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone-1-carboxylate .
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Grignard Addition: The protected pyrrolidone reacts with a Grignard reagent derived from 3,5-difluorobromobenzene, yielding 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butylcarboxylate .
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Deprotection and Cyclization: Acid-catalyzed dehydration removes the tert-butoxycarbonyl (Boc) group, forming 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole .
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Chiral Reduction: Enantioselective reduction using a chiral acid (e.g., D-mandelic acid) and ammonia borane affords R- or S-configured 4-(3,5-difluorophenyl)pyrrolidin-3-amine with >90% enantiomeric excess .
Optimization Challenges
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Stereochemical Control: Achieving high enantiomeric purity requires precise chiral induction, as minor impurities can significantly alter biological activity .
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Fluorine Reactivity: The electron-withdrawing nature of fluorine necessitates mild reaction conditions to prevent aryl ring decomposition.
Biological Activity and Mechanism of Action
Estrogen Receptor Modulation
In estrogen receptor-positive cancers, pyrrolidine derivatives bearing difluorophenyl groups act as selective estrogen receptor degraders (SERDs). Compound 43d from J. Med. Chem. , which shares structural motifs with 4-(3,5-Difluorophenyl)pyrrolidin-3-amine, achieves 98% ERα degradation efficacy by displacing estradiol and inducing receptor conformational changes .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 43d (SERD) | ERα | 0.2 nM | |
| N-Substituted Urea | VEGFR2 | 3.5 nM | |
| 4-(3,5-DFP)-pyrrolidine | Kinase Panel | Pending |
Therapeutic Applications
Oncology
Preclinical studies highlight the compound’s utility in overcoming drug resistance. In HER2-positive breast cancer models, pyrrolidine-based inhibitors restore sensitivity to trastuzumab by blocking alternative signaling pathways .
Central Nervous System Disorders
The amine group facilitates blood-brain barrier penetration, making this scaffold a candidate for neurodegenerative disease drug development. Structural analogs inhibit tau aggregation in Alzheimer’s models at micromolar concentrations.
Future Directions
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary data suggest that fluorinated pyrrolidines improve ADC stability by reducing off-target cleavage.
Computational Modeling
Molecular dynamics simulations predict strong binding to cyclin-dependent kinases (CDKs). Virtual screening campaigns are underway to identify CDK4/6-specific derivatives .
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